
Mal-Amido-PEG4-t-Butylester
Übersicht
Beschreibung
Mal-Amido-PEG4-t-butyl ester is a PEG derivative containing a maleimide group and a t-butyl ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
The maleimide group of Mal-Amido-PEG4-t-butyl ester will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Molecular Structure Analysis
The molecular formula of Mal-Amido-PEG4-t-butyl ester is C22H36N2O9 . It has a molecular weight of 472.5 g/mol .
Chemical Reactions Analysis
The maleimide group of Mal-Amido-PEG4-t-butyl ester reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .
Physical And Chemical Properties Analysis
Mal-Amido-PEG4-t-butyl ester has a molecular weight of 472.5 g/mol . It has a molecular formula of C22H36N2O9 .
Wissenschaftliche Forschungsanwendungen
Proteomforschung
“Mal-Amido-PEG4-t-Butylester” wird als biochemisches Reagenz für die Proteomforschung verwendet {svg_1}. Proteomics ist die groß angelegte Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung kann verwendet werden, um die Proteinexpression, posttranslationale Modifikationen und Protein-Protein-Interaktionen zu untersuchen.
Biokonjugation
Diese Verbindung ist ein nicht spaltbarer Linker für die Biokonjugation {svg_2}. Sie enthält eine Maleimidgruppe und eine COOR/Estergruppe, die über eine lineare PEG-Kette miteinander verbunden sind. Biokonjugation ist eine chemische Strategie zur Bildung einer stabilen kovalenten Bindung zwischen zwei Molekülen, von denen mindestens eines ein Biomolekül ist.
Freisetzung von Medikamenten
Es wird in Studien zur Freisetzung von Medikamenten verwendet {svg_3}. Der hydrophile PEG-Spacer erhöht die Löslichkeit in wässrigen Medien, was für Arzneistoffabgabesysteme von Vorteil sein kann.
Nanotechnologie
“this compound” findet Anwendung im Bereich der Nanotechnologie {svg_4}. Es kann bei der Synthese von Nanopartikeln für verschiedene Anwendungen verwendet werden, darunter die Wirkstoffabgabe und die Bildgebung.
Forschung zu neuen Materialien
Diese Verbindung wird in der Forschung zu neuen Materialien eingesetzt {svg_5}. Die t-Butyl-geschützte Carboxylgruppe kann unter sauren Bedingungen entschützt werden, was bei der Synthese neuer Materialien nützlich sein kann.
Zellkultur
Es wird in Zellkulturstudien eingesetzt {svg_6}. Die Maleimidgruppe reagiert mit einer Thiolgruppe unter Bildung einer kovalenten Bindung, wodurch die Verbindung eines Biomoleküls mit einem Thiol ermöglicht wird. Dies kann nützlich sein bei Studien, die Zellanhaftung, Zellsignalisierung und andere zelluläre Prozesse betreffen.
Ligandenstudie
“this compound” wird zur Untersuchung von Liganden verwendet {svg_7}. Es kann verwendet werden, um die Bindung von Liganden an ihre jeweiligen Rezeptoren zu untersuchen.
Polypeptid-Synthese-Support
Diese Verbindung wird als Träger in der Polypeptidsynthese verwendet {svg_8}. Die Maleimidgruppe kann mit einer Thiolgruppe unter Bildung einer kovalenten Bindung reagieren, was bei der Synthese von Polypeptiden nützlich sein kann.
Wirkmechanismus
Target of Action
The primary target of Mal-Amido-PEG4-t-butyl ester is the thiol group present in biomolecules . The compound contains a Maleimides group that is reactive and forms a covalent bond with the thiol group .
Mode of Action
The Mal-Amido-PEG4-t-butyl ester interacts with its targets through a covalent bond formation. The maleimide group in the compound reacts with a thiol group to form this bond . This reaction enables the connection of the biomolecule with a thiol .
Biochemical Pathways
The biochemical pathway primarily involves the formation of a covalent bond between the maleimide group of the Mal-Amido-PEG4-t-butyl ester and the thiol group in the target biomolecule . This reaction facilitates the attachment of biomolecules or ligands to surfaces or carriers .
Pharmacokinetics
The Mal-Amido-PEG4-t-butyl ester is a PEG derivative, and the presence of the hydrophilic PEG spacer increases its solubility in aqueous media . This property can potentially enhance the bioavailability of the compound.
Result of Action
The result of the action of Mal-Amido-PEG4-t-butyl ester is the successful conjugation of the biomolecule with a thiol . This conjugation is facilitated by the formation of a covalent bond, enabling the attachment of biomolecules or ligands to surfaces or carriers .
Action Environment
The action of Mal-Amido-PEG4-t-butyl ester can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability might be sensitive to the pH of the environment.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O9/c1-22(2,3)33-21(28)7-10-29-12-14-31-16-17-32-15-13-30-11-8-23-18(25)6-9-24-19(26)4-5-20(24)27/h4-5H,6-17H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOMHLPGMUCBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(3,5-Ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid](/img/structure/B608730.png)
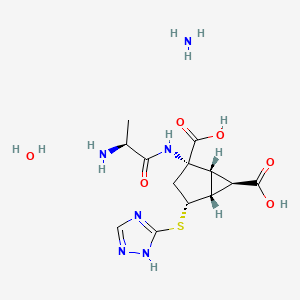


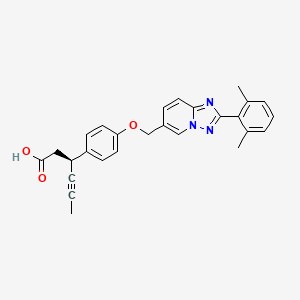
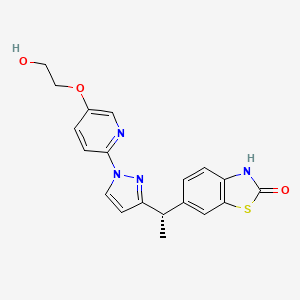

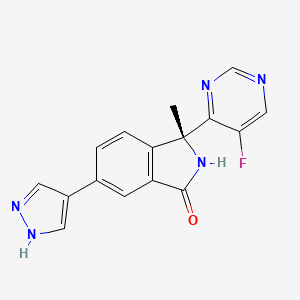
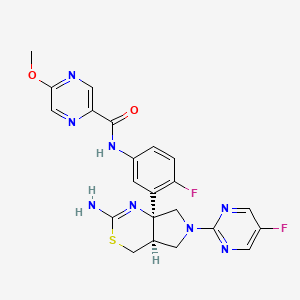
![6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one](/img/structure/B608742.png)

![N-[(2r)-2-(4'-Cyanobiphenyl-4-Yl)propyl]propane-2-Sulfonamide](/img/structure/B608747.png)
